Tup hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO3 |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

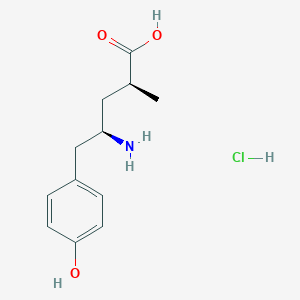

(2S,4R)-4-amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-8(12(15)16)6-10(13)7-9-2-4-11(14)5-3-9;/h2-5,8,10,14H,6-7,13H2,1H3,(H,15,16);1H/t8-,10+;/m0./s1 |

InChI Key |

OQYUSFAPBPRLPI-KXNXZCPBSA-N |

Isomeric SMILES |

C[C@@H](C[C@H](CC1=CC=C(C=C1)O)N)C(=O)O.Cl |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)O)N)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tup Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

Introduction: Tup hydrochloride, identified by CAS number 1200041-11-7, is a specialized chemical entity employed as a cleavable linker within the sophisticated architecture of Antibody-Drug Conjugates (ADCs). ADCs represent a frontier in targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker component is of paramount importance, ensuring the stability of the ADC in circulation and orchestrating the timely release of the payload at the site of action. This technical guide delineates the mechanism of action of this compound, providing insights into its chemical nature, cleavage mechanism, and the experimental protocols relevant to its application in ADC development.

Chemical Structure and Inferred Mechanism of Action

This compound is the hydrochloride salt of a tyrosine derivative. Its chemical structure, derived from its SMILES notation (C--INVALID-LINK--=O)C--INVALID-LINK--CC1=CC=C(O)C=C1.Cl), reveals the presence of key functional groups: a carboxylic acid, an amine, and a phenol. This amino acid-like scaffold strongly suggests that this compound is incorporated into a larger peptide-based linker system.

The mechanism of action for such a linker is predicated on enzymatic cleavage. Specifically, peptide linkers are designed to be substrates for proteases, such as cathepsins, which are abundant in the lysosomal compartments of cancer cells. The general mechanism unfolds as follows:

-

Circulation Stability: The ADC, featuring the this compound-containing linker, remains intact in the systemic circulation, safeguarding the cytotoxic payload from premature release.

-

Tumor Cell Targeting and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle characterized by a low pH and a high concentration of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, proteases, most notably Cathepsin B, recognize and hydrolyze the peptide bond within the linker structure that includes the Tup moiety.

-

Payload Release and Cytotoxicity: This cleavage event liberates the cytotoxic payload from the antibody. The released drug can then exert its cell-killing effect, for instance, by binding to tubulin or intercalating with DNA, leading to apoptosis of the cancer cell.

This targeted release mechanism is a cornerstone of the therapeutic efficacy and improved safety profile of ADCs.

Signaling Pathway of ADC Action

The following diagram illustrates the signaling cascade initiated by an ADC employing a cleavable linker like one containing this compound, leading to cancer cell death.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table presents a hypothetical summary of key parameters used to characterize the performance of cleavable ADC linkers. These values are essential for the selection and optimization of linkers in ADC development.

| Parameter | Description | Hypothetical Value Range | Significance |

| Plasma Stability (t½) | Half-life of the intact ADC in plasma. | > 100 hours | High stability prevents premature drug release and systemic toxicity. |

| Cleavage Rate (k_cat/K_m) | Efficiency of enzymatic cleavage by the target protease (e.g., Cathepsin B). | 10^4 - 10^6 M⁻¹s⁻¹ | A high cleavage rate ensures rapid payload release within the target cell. |

| Bystander Effect | Ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. | Payload dependent | Can enhance the overall anti-tumor efficacy, particularly in heterogeneous tumors. |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | 2 - 8 | Influences the potency, pharmacokinetics, and toxicity of the ADC. |

Experimental Protocols

The characterization of an ADC linker like this compound involves a series of rigorous in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in human plasma.

Methodology:

-

The ADC is incubated in human plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).

-

The amount of intact ADC and released payload in each aliquot is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) for the intact ADC and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for the free drug.

-

The half-life (t½) of the ADC in plasma is calculated from the rate of disappearance of the intact ADC.

In Vitro Cathepsin B Cleavage Assay

Objective: To confirm and quantify the protease-mediated cleavage of the ADC linker.

Methodology:

-

The ADC is incubated with purified Cathepsin B enzyme in a buffer that mimics the lysosomal environment (e.g., pH 5.5).

-

The reaction is monitored over time, with samples being taken at regular intervals.

-

The reaction in the samples is quenched, and the amount of released payload is quantified by LC-MS/MS.

-

The initial rate of cleavage is determined, and kinetic parameters (k_cat, K_m) can be calculated.

Cellular Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

-

Cancer cells expressing the target antigen are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.

-

After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).

-

The half-maximal inhibitory concentration (IC50) is calculated for each compound to determine its cytotoxic potency.

Conclusion

This compound serves as a crucial component of cleavable linkers in the design of advanced Antibody-Drug Conjugates. Its inherent chemical structure points towards a protease-mediated cleavage mechanism, enabling the targeted release of cytotoxic payloads within cancer cells. A thorough understanding and rigorous experimental evaluation of linkers based on this and similar chemistries are fundamental to the development of safe and effective ADC therapeutics. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working at the cutting edge of oncology.

Tup Hydrochloride: Synthesis and Characterization - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Synthesis Protocol

The synthesis of a hydrochloride salt of an organic molecule typically involves a two-step process: the synthesis of the freebase form of the molecule followed by its conversion to the hydrochloride salt.

General Workflow for Synthesis

Caption: A generalized workflow for the synthesis of a hydrochloride salt.

Step 1: Synthesis of the Freebase

The synthesis of the core molecule would likely involve multi-step organic reactions. The specific choice of reactions would depend on the chemical structure of "Tup." Common synthetic strategies include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), condensation reactions, or nucleophilic substitution reactions to assemble the molecular backbone.

Step 2: Formation of the Hydrochloride Salt

Once the freebase of the target molecule is synthesized and purified, it is converted to its hydrochloride salt. This is typically achieved by reacting the freebase with hydrochloric acid. The choice of solvent is crucial and is often an organic solvent in which the hydrochloride salt is insoluble, leading to its precipitation.

Experimental Protocol: General Hydrochloride Salt Formation

-

Dissolve the purified freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of solvents).

-

Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or gaseous HCl) dropwise to the solution of the freebase while stirring.

-

Continue stirring for a specified period to allow for complete precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a cold, non-polar solvent to remove any unreacted starting material or impurities.

-

Dry the resulting this compound under vacuum to remove residual solvent.

Characterization Techniques

A comprehensive characterization of the synthesized this compound would be essential to confirm its identity, purity, and structure.

Spectroscopic and Analytical Methods

| Technique | Purpose | Hypothetical Data for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure by identifying the connectivity of atoms. | ¹H NMR would show characteristic chemical shifts and coupling constants for the protons in the molecule. ¹³C NMR would provide information on the carbon framework. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The spectrum would be expected to show characteristic absorption bands for functional groups such as C=O, C-N, O-H, and N-H stretches. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum would show a molecular ion peak corresponding to the mass of the freebase and potentially fragment ions that can help in structure elucidation. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single sharp peak in the chromatogram would indicate a high degree of purity. |

| Melting Point Analysis | To determine the melting point range, which is a physical constant for a pure compound. | A sharp melting point range would be indicative of a pure compound. |

| Elemental Analysis | To determine the elemental composition (C, H, N, Cl) of the molecule. | The experimentally determined percentages of each element should be in close agreement with the calculated values for the molecular formula C12H18ClNO3. |

Characterization Workflow

Caption: A standard workflow for the characterization of a synthesized compound.

Potential Mechanism of Action

The mechanism of action of a novel compound like this compound would be a primary focus of drug development research. Without specific data, any proposed mechanism would be purely speculative and based on the structural features of the molecule.

Investigating the Mechanism of Action

Caption: A typical workflow for investigating the mechanism of action of a new drug candidate.

While specific details regarding the synthesis and characterization of this compound are not currently available in the public domain, this guide provides a comprehensive overview of the standard methodologies and analytical techniques that would be employed in the development of such a compound. The synthesis would likely involve standard organic chemistry transformations followed by salt formation. A thorough characterization using a suite of spectroscopic and analytical methods would be crucial for structure confirmation and purity assessment. Further research, including in vitro and in vivo studies, would be necessary to elucidate its potential mechanism of action and therapeutic utility.

References

In-Depth Technical Guide to Tup Hydrochloride: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tup hydrochloride is a critical component in the field of targeted cancer therapy, functioning as a cleavable linker within antibody-drug conjugates (ADCs). Its structure, based on the unnatural amino acid tubuphenylalanine (Tup), is integral to the stable circulation of ADCs and the conditional release of potent cytotoxic payloads within the tumor microenvironment. This guide provides a comprehensive overview of the chemical properties, structure, and purported mechanism of action of this compound, alongside general experimental protocols relevant to its synthesis and analysis.

Chemical Properties and Structure

This compound is the hydrochloride salt of a peptide-based linker. The core of its structure is derived from tubuphenylalanine, an amino acid analog that is a constituent of the tubulysin family of natural products. Tubulysins are highly potent inhibitors of tubulin polymerization, making them effective cytotoxic agents for use in ADCs. The "Tup" in this compound refers to this tubuphenylalanine residue.

While the precise, proprietary structure of this compound corresponding to CAS number 1200041-11-7 is not publicly disclosed in full detail, it is understood to be a peptide fragment containing tubuphenylalanine. This peptide sequence is designed to be recognized and cleaved by specific enzymes. The hydrochloride salt form enhances the compound's stability and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1200041-11-7 | Vendor Data |

| Molecular Formula | C₁₂H₁₈ClNO₃ | Vendor Data |

| Molecular Weight | 259.73 g/mol | Vendor Data |

Mechanism of Action: Enzymatic Cleavage in the Tumor Microenvironment

As a cleavable ADC linker, this compound is designed to be stable in the systemic circulation, preventing the premature release of the attached cytotoxic drug and minimizing off-target toxicity. Upon reaching the tumor, the ADC is typically internalized by the cancer cell. Inside the cell, the linker is exposed to the enzymatic machinery of the lysosome.

The peptide backbone of the Tup linker is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells. This enzymatic cleavage liberates the cytotoxic payload, allowing it to exert its therapeutic effect, which in the case of a tubulysin-based payload, involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed, proprietary synthesis and analytical methods for this compound are not publicly available. However, based on its peptide nature, the following sections outline general experimental methodologies that would be employed in its preparation and characterization.

General Synthesis of a Peptide-Based Linker Hydrochloride

The synthesis of a peptide linker like this compound would typically involve solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling, followed by conversion to the hydrochloride salt.

Materials:

-

Fmoc-protected amino acids (including a protected tubuphenylalanine derivative)

-

Rink amide resin (for SPPS)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., TFA, TIS, water)

-

DCM, DMF, Diethyl ether

-

Anhydrous HCl (in a suitable solvent like dioxane or diethyl ether)

Protocol:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxylic acid of the first Fmoc-protected amino acid with a coupling reagent and a base, then add it to the deprotected resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin extensively with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: Dissolve the purified peptide in a suitable organic solvent and treat with a solution of anhydrous HCl to form the hydrochloride salt.

-

Isolation: Isolate the final hydrochloride salt product by precipitation or lyophilization.

Analytical Characterization

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its identity, purity, and structure.

Table 2: Analytical Methods for this compound Characterization

| Technique | Purpose |

| RP-HPLC | To determine the purity of the synthesized peptide. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure and confirm the presence of key functional groups and the peptide backbone. |

General RP-HPLC Method:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.

-

Detection: UV absorbance at 214 nm and 280 nm.

General Mass Spectrometry:

-

Technique: Electrospray Ionization (ESI)

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight.

Conclusion

This compound represents a sophisticated and crucial element in the design of next-generation antibody-drug conjugates. Its peptide-based structure allows for enzymatic cleavage within the tumor microenvironment, ensuring the targeted release of highly potent cytotoxic agents. While specific proprietary details of its structure and synthesis are not fully public, the principles of peptide chemistry and ADC linker technology provide a strong foundation for understanding its properties and function. Further research into novel cleavable linkers like this compound will continue to drive the development of more effective and safer targeted cancer therapies.

In-Depth Technical Guide: Tup Hydrochloride (CAS 1200041-11-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tup hydrochloride, with the CAS number 1200041-11-7, is a specialized chemical compound identified as a cleavable linker for use in the burgeoning field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, its crucial role in ADC technology, and the underlying principles of its application. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its function based on its structural characteristics as (S)-2-amino-5-(4-hydroxyphenyl)pentanoic acid hydrochloride and the established science of cleavable ADC linkers.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in the precise science of ADC development.

| Property | Value | Source |

| CAS Number | 1200041-11-7 | [1][][] |

| Chemical Name | (S)-2-amino-5-(4-hydroxyphenyl)pentanoic acid hydrochloride | PubChem |

| Molecular Formula | C₁₂H₁₈ClNO₃ | [1] |

| Molecular Weight | 259.73 g/mol | [1] |

| SMILES String | C--INVALID-LINK--C--INVALID-LINK--CC1=CC=C(O)C=C1.Cl | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred |

| Solubility | Soluble in aqueous solutions and polar organic solvents (e.g., DMSO, DMF) | Inferred |

| Storage Conditions | 2-8°C, desiccated | [1] |

Role in Antibody-Drug Conjugate (ADC) Technology

Antibody-Drug Conjugates are a transformative class of biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic small molecules. The linker is a critical component that connects the antibody to the cytotoxic payload, and its characteristics dictate the stability, efficacy, and safety of the ADC.

This compound is classified as a cleavable ADC linker . This means it is designed to be stable in the systemic circulation and to release the cytotoxic payload only after the ADC has bound to its target antigen on the cancer cell surface and has been internalized.

The General Mechanism of Action for an ADC with a Cleavable Linker

The workflow of an ADC utilizing a cleavable linker like this compound can be visualized as a multi-step process:

Caption: General workflow of an Antibody-Drug Conjugate (ADC).

The Specific Role of this compound

Based on its chemical structure, (S)-2-amino-5-(4-hydroxyphenyl)pentanoic acid hydrochloride, this compound is an amino acid-based linker. This structure suggests that it is susceptible to cleavage by enzymes that are abundant in the lysosomal compartment of cells, such as cathepsins.

The proposed mechanism for this compound involves its peptide bond being recognized and hydrolyzed by these lysosomal proteases. This enzymatic cleavage would then initiate the release of the conjugated cytotoxic drug, allowing it to exert its therapeutic effect within the target cancer cell.

Experimental Protocols (Hypothetical)

Synthesis of this compound

The synthesis of (S)-2-amino-5-(4-hydroxyphenyl)pentanoic acid hydrochloride would likely involve a multi-step organic synthesis pathway. A plausible, though hypothetical, retro-synthetic analysis suggests starting from commercially available precursors and employing standard reactions for amino acid synthesis and protection/deprotection strategies.

A generalized synthetic workflow could be as follows:

Caption: A generalized synthetic workflow for this compound.

Conjugation to Antibody and Payload

The conjugation of this compound to a monoclonal antibody and a cytotoxic payload would involve several key steps:

-

Functionalization of the Linker: The carboxylic acid and amino groups of this compound would be functionalized to introduce reactive handles for conjugation. For example, the amino group could be reacted with a maleimide-containing reagent to allow for subsequent cysteine-based conjugation to the antibody. The carboxylic acid could be activated to form an amide bond with an amine-containing payload.

-

Antibody Modification: If cysteine-based conjugation is intended, the interchain disulfide bonds of the antibody would be partially reduced to generate free thiol groups.

-

Conjugation Reaction: The functionalized linker-payload construct would then be reacted with the modified antibody.

-

Purification and Characterization: The resulting ADC would be purified using techniques such as size-exclusion chromatography (SEC) and characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

In Vitro Cleavage Assay

To confirm the cleavable nature of this compound, an in vitro cleavage assay would be performed.

-

Incubation: The ADC would be incubated with purified lysosomal enzymes (e.g., Cathepsin B) or in a lysosomal extract at an acidic pH (typically pH 4.5-5.5) to mimic the lysosomal environment.

-

Time Points: Samples would be taken at various time points.

-

Analysis: The samples would be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the release of the free payload from the ADC over time.

Signaling Pathways (Post-Payload Release)

Once the cytotoxic payload is released from the ADC through the cleavage of the this compound linker, it can induce cell death through various signaling pathways, depending on the nature of the payload. Common cytotoxic payloads used in ADCs and their mechanisms of action include:

-

Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These payloads cause DNA double-strand breaks, which trigger DNA damage response pathways and ultimately lead to apoptosis.

The specific signaling pathway activated would be a direct consequence of the chosen cytotoxic drug conjugated via this compound.

Caption: Signaling pathways activated by released cytotoxic payloads.

Conclusion

This compound (CAS 1200041-11-7), or (S)-2-amino-5-(4-hydroxyphenyl)pentanoic acid hydrochloride, is a promising cleavable linker for the development of next-generation Antibody-Drug Conjugates. Its amino acid-based structure suggests a mechanism of action that relies on enzymatic cleavage within the lysosomal compartment of target cancer cells, ensuring a targeted release of the cytotoxic payload. While specific experimental data on this particular linker is limited in the public domain, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to understand its potential applications and to design experiments for its evaluation and implementation in novel ADC therapies. Further research and publication of data specific to this compound will be invaluable in fully elucidating its performance and potential in the fight against cancer.

References

In-depth Technical Guide on Tup Hydrochloride: Current Understanding and Future Directions

A comprehensive review of available scientific literature and commercial sources reveals that detailed information regarding the discovery, history, and specific applications of Tup hydrochloride (CAS No. 1200041-11-7) is not publicly available. Commercial suppliers identify this compound as a cleavable linker for Antibody-Drug Conjugates (ADCs), providing basic chemical information such as its molecular formula (C12H18ClNO3) and molecular weight (259.73). However, in-depth data on its synthesis, mechanisms of action in a conjugated form, and specific quantitative performance are not disclosed in the public domain.

This guide, therefore, provides a foundational understanding of the role of cleavable linkers in ADC technology, which is the designated application for this compound. This context is essential for researchers and drug development professionals interested in the potential application of this and similar linker molecules.

Introduction to Antibody-Drug Conjugate (ADC) Linker Technology

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker is a critical component that connects the antibody to the cytotoxic payload. The properties of the linker significantly influence the efficacy, safety, and pharmacokinetics of the ADC.

Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific conditions that are prevalent within the target tumor cells. This controlled release mechanism is crucial for minimizing off-target toxicity.

The Role of Cleavable Linkers in ADCs

Cleavable linkers utilize various mechanisms to release the cytotoxic drug inside the cancer cell. These mechanisms are triggered by the unique environment of the tumor or the intracellular compartments of the cancer cell. The primary types of cleavable linkers include:

-

Hydrazone Linkers: These are acid-labile linkers that are cleaved in the acidic environment of endosomes and lysosomes.

-

Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, where there is a higher concentration of glutathione.

-

Peptide Linkers: These are cleaved by specific proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.

The designation of this compound as a "cleavable ADC linker" suggests it incorporates a functional group susceptible to one of these cleavage mechanisms. Without specific structural information, its precise mode of cleavage remains undetermined.

General Experimental Workflow for ADC Development

The development and evaluation of an ADC, which would involve a linker such as this compound, follows a structured experimental workflow. This process is designed to characterize the efficacy and safety of the conjugate.

Signaling Pathways in ADC Action

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce apoptosis or cell death. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of the tumor cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis.

Once inside the cell, the ADC is trafficked to lysosomes. In the case of a cleavable linker like this compound, the lysosomal environment (e.g., acidic pH, presence of proteases) would facilitate the cleavage of the linker and the release of the cytotoxic payload. The released drug can then interact with its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and apoptosis.

Conclusion and Future Outlook

While "this compound" is commercially available as a cleavable ADC linker, the absence of detailed public data on its discovery, history, and performance underscores the proprietary nature of many components in the rapidly evolving field of antibody-drug conjugates. For researchers and developers, the critical next step would be to obtain this molecule and perform the necessary in-house evaluations to determine its suitability for a specific ADC construct. This would involve the synthesis of the linker-payload conjugate, conjugation to the antibody of interest, and subsequent in vitro and in vivo testing to characterize its stability, cleavage, efficacy, and toxicity. As the field of ADCs continues to expand, it is anticipated that more detailed information on novel linkers will become available, driving the development of the next generation of targeted cancer therapies.

Tup Hydrochloride: A Linchpin in Advanced Cancer Therapeutics

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the biological role and applications of Tup hydrochloride. Analysis of available scientific literature indicates that this compound primarily functions as a critical synthetic building block in the creation of highly potent anti-cancer agents, rather than possessing intrinsic biological activity itself. Its principal application lies in its incorporation into the structure of tubulysins and its use as a conjugation point for linkers in antibody-drug conjugates (ADCs).

Core Function: A Structural Component of Tubulysins

This compound is the hydrochloride salt of tubuphenylalanine, an unnatural amino acid that forms a key part of the tubulysin family of natural products.[1][2][3] Tubulysins are potent inhibitors of tubulin polymerization, a process essential for cell division. By disrupting microtubule dynamics, tubulysins induce cell cycle arrest and apoptosis, leading to their powerful cytotoxic effects against a broad range of cancer cell lines.[4][5] The biological activity is a function of the entire tubulysin molecule, with the Tup residue contributing to the overall structure and, consequently, its interaction with tubulin.[3][6]

Enabling Targeted Drug Delivery in Antibody-Drug Conjugates

A significant application of this compound in modern drug development is its role as an attachment point for chemical linkers in the design of ADCs.[1][6] ADCs are a class of targeted therapy designed to deliver a potent cytotoxic payload directly to cancer cells by attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The carboxylic acid group of the tubuphenylalanine (Tup) residue provides a convenient handle for the covalent attachment of these linkers.[1]

This strategic placement allows for the stable conjugation of the tubulysin payload to the antibody. The linker itself is often designed to be "cleavable," meaning it remains stable in the bloodstream but is selectively cleaved by enzymes present within the target cancer cell, such as those in the lysosome.[5] This ensures the potent cytotoxic agent is released primarily at the tumor site, minimizing off-target toxicity.

Biological Activity Data: A Note on Context

Extensive research has been conducted on the biological activity of tubulysin analogues and their corresponding ADCs. This research has yielded significant quantitative data on their efficacy. However, it is crucial to note that this data reflects the activity of the entire tubulysin molecule or the final ADC construct, not of this compound in isolation.

Currently, there is no publicly available data detailing the intrinsic biological activity, specific molecular targets, or quantitative measures such as IC50, Ki, or EC50 values for this compound as a standalone entity. Its function is primarily as a stable, well-defined chemical component for the synthesis of larger, biologically active molecules.

Visualizing the Role of Tup in Antibody-Drug Conjugates

To illustrate the structural importance of the Tup residue, the following diagram outlines the general architecture of a tubulysin-based ADC.

Caption: General structure of a tubulysin-based ADC, highlighting the Tup residue as the linker attachment site.

Experimental Methodologies: Synthesis and Conjugation

The primary experimental protocols involving this compound are chemical in nature, focusing on its incorporation into the tubulysin peptide chain and subsequent conjugation to a linker.

General Protocol for Peptide Coupling:

The synthesis of tubulysin and its analogues typically involves a stepwise peptide coupling strategy. In a key step, a protected tripeptide intermediate is activated (e.g., as a pentafluorophenyl ester) and then coupled with this compound to form the complete tetrapeptide backbone.[7]

-

Materials: Protected tripeptide, this compound, a coupling agent (e.g., HATU, HOBt), a non-nucleophilic base (e.g., DIEA), and an appropriate solvent (e.g., DMF).

-

Procedure: The protected tripeptide and this compound are dissolved in the solvent. The coupling agents and base are added, and the reaction is stirred at room temperature until completion, monitored by a technique such as HPLC or TLC. The resulting tetrapeptide is then purified using column chromatography.

General Protocol for Linker Attachment:

The carboxylic acid of the Tup residue within the synthesized tubulysin payload is activated and reacted with an amine- or hydrazine-containing linker.

-

Materials: Tubulysin payload, linker with a reactive moiety, activating agent (e.g., EDC, NHS), and a suitable buffer system.

-

Procedure: The tubulysin payload is dissolved in an organic solvent, and the activating agents are added to form an active ester. This solution is then added to the linker in a buffered aqueous or mixed solvent system. The reaction progress is monitored, and the final drug-linker construct is purified, often by reverse-phase HPLC.

Conclusion

References

- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

In Vitro Effects of Topotecan Hydrochloride on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan hydrochloride is a semi-synthetic, water-soluble analog of the natural compound camptothecin.[1][2] It is an antineoplastic agent that functions as a topoisomerase I inhibitor, demonstrating potent activity against a variety of cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the in vitro effects of topotecan hydrochloride, detailing its mechanism of action, effects on cellular processes, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of oncology and drug development.

Mechanism of Action

Topotecan's primary mechanism of action involves the inhibition of topoisomerase I, a nuclear enzyme responsible for relieving torsional strain in DNA during replication and transcription.[1][4] The process unfolds as follows:

-

Topoisomerase I-DNA Complex Formation: Topoisomerase I creates a transient single-strand break in the DNA backbone, forming a covalent complex.[4]

-

Topotecan Intercalation: The active lactone form of topotecan intercalates into this complex, stabilizing it.[1]

-

Prevention of Religation: This stabilization prevents the religation of the DNA strand by topoisomerase I.[1][4]

-

DNA Damage: When the replication fork encounters this stabilized complex, it leads to the formation of lethal double-strand DNA breaks.[1][4][5]

-

Apoptosis Induction: The accumulation of these DNA breaks triggers programmed cell death, or apoptosis.[1][6]

This mechanism of action is cell cycle-specific, primarily targeting cells in the S-phase of DNA synthesis.[2][4]

Core In Vitro Effects of Topotecan Hydrochloride

Cytotoxicity

Topotecan hydrochloride exhibits dose- and time-dependent cytotoxicity against a broad range of cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |

| U251 | Human Glioma | 2.73 ± 0.25 | [3][7][8][9] |

| U87 | Human Glioma | 2.95 ± 0.23 | [3][7][8][9] |

| GSCs-U251 | Glioma Stem Cells | 5.46 ± 0.41 | [3][7][8][9] |

| GSCs-U87 | Glioma Stem Cells | 5.95 ± 0.24 | [3][7][8][9] |

| DU-145 Luc | Prostate Cancer | 0.002 | [10] |

| MCF-7 Luc | Breast Cancer | 0.013 | [10] |

Cell Cycle Arrest

Treatment with topotecan hydrochloride leads to perturbations in the cell cycle. The specific effects are concentration-dependent. In human lung cancer cell lines, topotecan at IC80 concentrations caused an accumulation of cells in the S and G2/M phases.[11] Studies in glioblastoma cells and fibroblasts have shown that lower concentrations (0.05 µM) can lead to S/G2/M arrest, while higher concentrations (1 µM) can result in a G1 arrest.[12] This cell cycle arrest is a direct consequence of the DNA damage induced by the drug, activating cellular checkpoints.[6]

Induction of Apoptosis

A primary outcome of topotecan hydrochloride treatment is the induction of apoptosis. This programmed cell death is triggered by the extensive DNA damage that the cell cannot repair.[1][6] The apoptotic process initiated by topotecan involves the activation of caspase cascades.[13] In p53-deficient cells, topotecan has been shown to trigger apoptosis by promoting the degradation of XIAP and survivin, leading to the activation of caspase-3 and subsequent cleavage of Bid.[13] In gastric cancer cells, topotecan induces apoptosis through a mechanism involving the downregulation of ASCT2, leading to oxidative stress.[14] The induction of apoptosis is both concentration- and time-dependent.[11]

Signaling Pathways Modulated by Topotecan Hydrochloride

The cellular response to topotecan hydrochloride involves the modulation of several key signaling pathways, primarily those related to DNA damage response and cell death.

Experimental Protocols

Cell Culture and Drug Preparation

-

Cell Lines: Human cancer cell lines (e.g., U251, U87, MCF-7, DU-145) are cultured in appropriate media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.[10][15]

-

Drug Preparation: Topotecan hydrochloride is dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution.[10][15][16] This stock solution is then diluted to the desired concentrations in the cell culture medium for experiments.[10]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with topotecan hydrochloride for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with topotecan hydrochloride.

-

Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, p21, caspases), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion

Topotecan hydrochloride is a potent topoisomerase I inhibitor that exhibits significant in vitro activity against a variety of cancer cell lines. Its primary mechanism of inducing DNA damage leads to cell cycle arrest and apoptosis, making it an effective chemotherapeutic agent. The information and protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound in a laboratory setting. Further investigation into the nuanced effects of topotecan on different cell types and in combination with other agents will continue to be a valuable area of cancer research.

References

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 2. bccancer.bc.ca [bccancer.bc.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 7. Topotecan Hydrochloride - Lifeasible [lifeasible.com]

- 8. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 9. Topotecan hydrochloride hydrate | CAS#:123948-87-8 | Chemsrc [chemsrc.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle effects of topotecan alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topotecan triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Physicochemical Properties of Tup Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tup hydrochloride is a critical building block in the synthesis of potent cytotoxic agents, notably as a component of the tubulysin family of natural products and as a cleavable linker in the burgeoning field of Antibody-Drug Conjugates (ADCs). Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its effective handling, formulation, and incorporation into larger molecular constructs. This technical guide provides a summary of the currently available information on this compound's solubility and stability, outlines standardized experimental protocols for its comprehensive characterization, and visualizes key conceptual and experimental workflows relevant to its application in drug development. Due to the limited publicly available quantitative data for this compound, this guide emphasizes standardized methodologies that can be applied to its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a critical chemical intermediate is a crucial determinant of its biopharmaceutical properties and its suitability for various formulation strategies. While exhaustive quantitative solubility data for this compound in a wide range of solvents is not extensively documented in peer-reviewed literature, some qualitative information is available.

Table 1: Summary of this compound Solubility

| Solvent | Solubility Data | Temperature (°C) | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | 10 mM | [][] |

Experimental Protocol for Solubility Determination

A standard protocol for determining the thermodynamic solubility of a compound like this compound involves the shake-flask method, followed by a suitable analytical technique for quantification.

1.1.1. Materials and Equipment

-

This compound

-

A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

1.1.2. Procedure

-

An excess amount of this compound is added to a series of vials, each containing a known volume of the selected solvent.

-

The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) to ensure equilibrium is reached. A shaking period of 24 to 72 hours is typical.

-

After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

The samples are then centrifuged at a high speed to ensure complete separation of the solid and liquid phases.

-

A clear aliquot of the supernatant is carefully removed and diluted with a suitable mobile phase for HPLC analysis.

-

The concentration of this compound in the diluted supernatant is determined by HPLC against a standard curve of known concentrations.

-

The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The chemical stability of this compound is a critical parameter, especially considering its role as a linker in complex bioconjugates like ADCs. Its stability profile dictates storage conditions, shelf-life, and compatibility with other molecules and formulation excipients.

While specific degradation pathways and kinetics for this compound are not widely published, it is known to be handled under controlled conditions during chemical synthesis. For instance, its incorporation into the total synthesis of tubulysin D involves coupling reactions that suggest it is stable under those specific conditions.[3][4]

Experimental Protocol for Stability-Indicating Assay

A forced degradation study is the standard approach to identify potential degradation products and establish a stability-indicating analytical method.

2.1.1. Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (for photostability)

-

Temperature and humidity-controlled stability chambers

-

HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry) system

2.1.2. Procedure

-

Forced Degradation: Solutions of this compound are prepared and subjected to various stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Stored as a solid and in solution at high temperatures (e.g., 80°C).

-

Photostability: Exposed to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Method Development: The HPLC method is developed to separate the intact this compound from all major degradation products. An LC-MS system is often used to identify the mass of the degradation products, aiding in structural elucidation.

-

Long-Term Stability: To determine shelf-life, long-term stability studies are conducted under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

Role in Antibody-Drug Conjugates (ADCs)

This compound is identified as a cleavable ADC linker.[5][6] In the context of an ADC, the linker's stability is a delicate balance. It must be stable enough to remain intact while the ADC circulates in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. However, upon internalization of the ADC into a target cancer cell, the linker must be efficiently cleaved to release the payload and exert its therapeutic effect.

The cleavage mechanism is dependent on the specific type of cleavable linker. While the exact cleavage mechanism for linkers derived from this compound is not detailed in the provided search results, cleavable linkers are generally designed to be sensitive to the intracellular environment of cancer cells, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry, particularly for its application in ADCs. While comprehensive public data on its solubility and stability are sparse, established pharmaceutical development protocols can be readily applied to characterize these critical parameters. Such characterization is essential for its successful application, ensuring the resulting conjugates are stable, effective, and possess a desirable safety profile. The workflows and conceptual diagrams provided in this guide offer a framework for the systematic evaluation of this compound and similar chemical entities in a drug development setting.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Tup Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with Tup hydrochloride, a novel compound under investigation. The following sections detail the necessary procedures for pharmacokinetic (PK) and efficacy studies in rodent models, designed to assess the compound's behavior and therapeutic potential. The protocols are intended as a foundational guide and may require optimization based on the specific research objectives and the physicochemical properties of this compound.

Quantitative Data Summary

Effective in vivo studies require rigorous quantitative analysis. The following tables should be used to summarize the experimental data for clear comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Route of Administration | Dose (mg/kg) | Animal Model |

| Oral Bioavailability (%) | Data | Oral (p.o.) | Data | e.g., Sprague-Dawley rat |

| Serum Half-life (t1/2) (h) | Data | e.g., Intravenous (i.v.) | Data | e.g., CD-1 mouse |

| Maximum Concentration (Cmax) (ng/mL) | Data | Oral (p.o.) | Data | e.g., Sprague-Dawley rat |

| Time to Maximum Concentration (Tmax) (h) | Data | Oral (p.o.) | Data | e.g., Sprague-Dawley rat |

| Area Under the Curve (AUC) (ng·h/mL) | Data | e.g., Intraperitoneal (i.p.) | Data | e.g., CD-1 mouse |

| Brain:Serum Concentration Ratio | Data | e.g., Oral (p.o.) | Data | e.g., Sprague-Dawley rat |

Table 2: Efficacy of this compound in a Xenograft Tumor Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | e.g., Daily, p.o. | Data | - | Data |

| This compound | e.g., 10 | e.g., Daily, p.o. | Data | Data | Data |

| This compound | e.g., 30 | e.g., Daily, p.o. | Data | Data | Data |

| Positive Control | Data | e.g., Daily, p.o. | Data | Data | Data |

Experimental Protocols

I. Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a rodent model.

1. Animals:

-

Species: Sprague-Dawley rats (or other appropriate strain).[1]

-

Sex: Male or Female (specify and maintain consistency).

-

Age: 8-10 weeks.

-

Housing: Acclimate animals for at least one week before the experiment under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature, and humidity) with ad libitum access to food and water.[2]

2. Drug Formulation:

-

Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in sterile water, saline). The stability and solubility of the compound in the chosen vehicle should be determined prior to the in vivo study.[3]

3. Experimental Procedure:

-

Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.[2]

-

Administer this compound via the desired route (e.g., oral gavage (p.o.), intravenous (i.v.), or intraperitoneal (i.p.) injection). For oral administration, gavage is often used to deliver a precise dose.[2][4]

-

Collect serial blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).[2]

-

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.[2]

-

Store the plasma samples at -80°C until analysis.[2]

4. Bioanalysis:

-

Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data.[5]

Caption: Workflow for a Pharmacokinetic Study.

II. In Vivo Efficacy Study Protocol (Xenograft Model)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

1. Animals:

-

Species: Immunocompromised mice (e.g., Nude, SCID).

-

Sex: Female.

-

Age: 6-8 weeks.

-

Housing: As described in the PK study protocol.

2. Cell Culture and Tumor Implantation:

-

Culture the desired human cancer cell line under appropriate conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

3. Experimental Procedure:

-

Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

Administer the vehicle, this compound, or positive control drug according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

4. Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration.

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Caption: Workflow for an In Vivo Efficacy Study.

Signaling Pathway

The mechanism of action of this compound is currently under investigation. Should it be identified as an inhibitor of IAP (Inhibitor of Apoptosis) proteins, a potential signaling pathway is depicted below.

Caption: Postulated IAP-Mediated Apoptosis Pathway.

References

- 1. bioivt.com [bioivt.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of a Novel Hydrochloride Compound

Disclaimer: A thorough search of scientific literature did not yield specific information regarding a compound named "Tup hydrochloride." The following application notes and protocols are provided as a general guideline for the use of a novel hydrochloride compound (referred to herein as "Compound X-HCl") in Western blot analysis, based on established methodologies for studying the effects of small molecule inhibitors on protein expression and signaling pathways.

Introduction

Western blotting is a powerful immunoassay technique used to detect and quantify specific proteins in a complex biological sample.[1][2][3] This method is crucial in drug development and molecular biology research for elucidating the mechanism of action of novel therapeutic agents, such as Compound X-HCl. By analyzing changes in protein expression and post-translational modifications, researchers can understand how a compound affects cellular signaling pathways. These application notes provide a framework for utilizing Western blot analysis to characterize the cellular effects of Compound X-HCl.

Data Presentation: Hypothetical Effects of Compound X-HCl

The following tables represent hypothetical quantitative data obtained from Western blot experiments investigating the effect of Compound X-HCl on the expression of a target protein (Protein Y) and a housekeeping protein (e.g., GAPDH).

Table 1: Dose-Dependent Effect of Compound X-HCl on Protein Y Expression.

| Treatment Group | Compound X-HCl (µM) | Normalized Protein Y Expression (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 0 | 1.00 | ± 0.08 |

| Treatment 1 | 1 | 0.75 | ± 0.06 |

| Treatment 2 | 5 | 0.42 | ± 0.05 |

| Treatment 3 | 10 | 0.18 | ± 0.03 |

| Treatment 4 | 25 | 0.05 | ± 0.02 |

Table 2: Time-Course of Compound X-HCl Effect on Protein Y Expression.

| Treatment Group | Time (hours) | Normalized Protein Y Expression (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 0 | 1.00 | ± 0.09 |

| Treatment (10 µM) | 6 | 0.88 | ± 0.07 |

| Treatment (10 µM) | 12 | 0.55 | ± 0.06 |

| Treatment (10 µM) | 24 | 0.21 | ± 0.04 |

| Treatment (10 µM) | 48 | 0.10 | ± 0.03 |

Experimental Protocols

Cell Culture and Treatment with Compound X-HCl

This protocol describes the treatment of cultured cells with Compound X-HCl prior to protein extraction.

-

Materials:

-

Cultured cells (e.g., adherent or suspension)

-

Complete cell culture medium

-

Compound X-HCl stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper (for adherent cells)

-

-

Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Prepare fresh dilutions of Compound X-HCl in complete culture medium to the final desired concentrations. Include a vehicle-only control.

-

Remove the existing medium from the cells.

-

Add the medium containing the different concentrations of Compound X-HCl or vehicle control to the cells.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) under standard cell culture conditions.

-

After incubation, proceed immediately to the protein extraction protocol.

-

Protein Extraction from Cultured Cells

This protocol outlines the lysis of cells to extract total protein.

-

Materials:

-

Procedure for Adherent Cells:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.[7][8]

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 1 mL for a 10 cm dish).[4][8]

-

Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

-

Agitate the lysate for 30 minutes at 4°C.[5]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[7]

-

-

Procedure for Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold RIPA buffer with inhibitors.

-

Proceed from step 4 of the adherent cell protocol.

-

Protein Quantification

Accurate protein quantification is essential for loading equal amounts of protein for each sample.

-

Materials:

-

Protein extract

-

BCA or Bradford protein assay kit

-

Microplate reader

-

-

Procedure:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Calculate the volume of each lysate required to obtain the desired amount of protein per lane (e.g., 20-30 µg).

-

SDS-PAGE and Protein Transfer

This protocol describes the separation of proteins by size and their transfer to a membrane.

-

Materials:

-

Protein lysates

-

Laemmli sample buffer (2x)

-

Polyacrylamide gels

-

Electrophoresis running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Western blot transfer system

-

-

Procedure:

-

Add an equal volume of 2x Laemmli sample buffer to the calculated volume of each protein lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

-

Load equal amounts of protein into the wells of a polyacrylamide gel, along with a molecular weight marker.[5]

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Equilibrate the gel, membrane, and filter papers in transfer buffer.

-

Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using an electrophoretic transfer system.[2]

-

Immunodetection

This protocol details the detection of the target protein using specific antibodies.

-

Materials:

-

Membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Tris-buffered saline with Tween 20 (TBST)

-

Chemiluminescent substrate

-

-

Procedure:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][9]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times for 5-10 minutes each with TBST.[9]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

-

Wash the membrane again three times for 5-10 minutes each with TBST.[9]

-

Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-

Capture the signal using a digital imager or X-ray film.

-

Data Analysis and Normalization

-

Procedure:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to a loading control (e.g., a housekeeping protein like GAPDH or β-actin) to account for variations in protein loading. Alternatively, use total protein normalization.[10][11]

-

Express the data as a fold change relative to the vehicle control.

-

Mandatory Visualizations

Caption: A general workflow for a Western blot experiment.

Caption: A hypothetical signaling pathway inhibited by Compound X-HCl.

References

- 1. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. assaygenie.com [assaygenie.com]

- 5. bio-rad.com [bio-rad.com]

- 6. biomol.com [biomol.com]

- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. origene.com [origene.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Denaturing Protein Purification Using Guanidine Hydrochloride

A Clarification on Terminology: Initial research indicates a likely misunderstanding in the query for "Tup hydrochloride." It is highly probable that the intended reagent is Guanidine Hydrochloride (GdnHCl) , a widely utilized chaotropic agent in protein purification, particularly for the solubilization of insoluble protein aggregates known as inclusion bodies. The following application notes and protocols will, therefore, focus on the established use of Guanidine Hydrochloride in protein purification techniques.

Introduction to Guanidine Hydrochloride in Protein Purification

Guanidine hydrochloride is a powerful protein denaturant.[1][2] It is commonly employed to unfold proteins completely, disrupting their secondary and tertiary structures by interfering with hydrogen bonds and hydrophobic interactions.[1][2] This characteristic is particularly valuable when recombinant proteins are overexpressed in host systems like E. coli, often leading to the formation of dense, insoluble inclusion bodies.[3] While native protein purification is preferred, denaturing purification using GdnHCl offers a robust method to recover and subsequently refold functional proteins from these aggregates.[4] Guanidine hydrochloride is considered a more potent denaturant than urea.[5]

The general workflow for denaturing protein purification with GdnHCl involves solubilizing the inclusion bodies, capturing the denatured protein using affinity chromatography, and then refolding the protein into its native, active conformation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for protein purification using Guanidine Hydrochloride.

Table 1: Guanidine Hydrochloride Concentration for Solubilization

| Parameter | Value | Notes |

| Concentration | 4 - 6 M | 6 M is the most commonly used concentration for effective solubilization of most inclusion bodies.[6] |

| Solubilization Efficiency | >95% | For most inclusion bodies when using 6 M GdnHCl.[3] |

Table 2: Buffer Compositions for Denaturing Affinity Chromatography (His-tagged proteins)

| Buffer Component | Concentration | Purpose |

| Guanidine Hydrochloride | 6 M | Denaturant, maintains protein in an unfolded state. |

| Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent. |

| Tris-HCl | 10 mM | Buffering agent, pH stabilization. |

| pH | 8.0 | Optimal for binding of His-tagged proteins to Ni-NTA resin.[7] |

Table 3: Refolding Success Rates

| Protein Type | Refolding Success Rate | Reference |

| Small proteins (≤18 kD) from insoluble fraction | 58% soluble recovery | [4] |

| Human growth hormone aggregates | 100% recovery with 2 kbar pressure and 0.75 M GdnHCl | [8] |

| Lysozyme (covalently crosslinked aggregates) | 70% recovery with high pressure | [8] |

Experimental Protocols

Protocol 1: Solubilization of Inclusion Bodies using Guanidine Hydrochloride

This protocol describes the initial steps of isolating and solubilizing inclusion bodies from bacterial cell pellets.

Materials:

-

Cell pellet from protein expression

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer (Lysis Buffer with 1% Triton X-100)

-

Solubilization Buffer (6 M Guanidine Hydrochloride, 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells using sonication or high-pressure homogenization.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.[9]

-

Discard the supernatant. Resuspend the pellet in Wash Buffer and incubate for 15-20 minutes to remove membrane proteins and other contaminants.

-

Centrifuge again under the same conditions and discard the supernatant. Repeat this wash step at least twice.

-

Resuspend the washed inclusion body pellet in Solubilization Buffer. Add a reducing agent to a final concentration of 5-20 mM if disulfide bonds are present.

-

Stir or gently agitate the suspension at room temperature for 1-2 hours, or overnight at 4°C, to ensure complete solubilization.[6][7]

-

Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains the solubilized, denatured protein.

Protocol 2: Denaturing Affinity Chromatography of His-tagged Proteins

This protocol outlines the purification of a His-tagged protein under denaturing conditions using Ni-NTA affinity chromatography.

Materials:

-

Solubilized protein in Solubilization Buffer (from Protocol 1)

-

Binding/Wash Buffer (6 M Guanidine Hydrochloride, 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0)

-

Elution Buffer (6 M Guanidine Hydrochloride, 100 mM NaH₂PO₄, 10 mM Tris-HCl, 250-500 mM Imidazole, pH 8.0)

-

Ni-NTA resin

Procedure:

-

Equilibrate the Ni-NTA resin with 5-10 column volumes of Binding/Wash Buffer.

-

Load the solubilized protein supernatant onto the column.

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

Protocol 3: On-Column Protein Refolding

This protocol describes a method for refolding the purified protein while it is still bound to the affinity resin.

Materials:

-

Protein-bound Ni-NTA resin (from step 3 of Protocol 2)

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 250-500 mM Imidazole)

Procedure:

-

After the wash step in Protocol 2, create a linear gradient of Guanidine Hydrochloride from 6 M to 0 M in the Refolding Buffer. Apply this gradient to the column over several column volumes. This gradual removal of the denaturant allows the protein to refold.

-

Wash the column with several column volumes of Refolding Buffer (without GdnHCl) to remove any remaining denaturant.

-

Elute the now refolded protein from the column using the Elution Buffer.

Visualizations

Workflow for Denaturing Protein Purification and Refolding

Caption: Workflow of denaturing protein purification using Guanidine Hydrochloride.

References

- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. Use of Guanidine Hydrochloride in the Purification of Inclusion Body [yacooscience.com]

- 4. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 7. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 8. pnas.org [pnas.org]

- 9. Guanidine hydrochloride-induced denaturation and refolding of transthyretin exhibits a marked hysteresis: equilibria with high kinetic barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Culture Treatment with Tup Hydrochloride

Note to the user: A comprehensive search for "Tup hydrochloride" did not yield specific information on a compound with this name used for cell culture treatment. The search results primarily pointed to research on the "tup" (tailup) gene and protein in Drosophila development, as well as unrelated compounds like Uridine Triphosphate (UTP). It is possible that "this compound" is a novel, not yet widely documented compound, a compound known by a different name, or a typographical error.